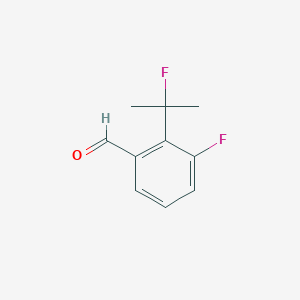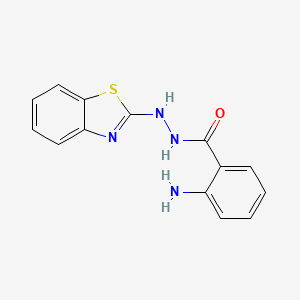![molecular formula C12H15N3O2S B14913206 Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups and an amino propanoate ester
Méthodes De Préparation
The synthesis of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves several steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then reacted with appropriate reagents to introduce the amino and propanoate ester groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. .
Applications De Recherche Scientifique
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thienopyrimidine derivatives.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Research has shown that thienopyrimidine derivatives, including this compound, exhibit promising anticancer activity against various cancer cell lines
Industry: It is employed in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate can be compared with other thienopyrimidine derivatives, such as:
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A precursor in the synthesis of the target compound.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Studied for their inhibitory activity against PARP-1 and anti-proliferative effects. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H15N3O2S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C12H15N3O2S/c1-7-8(2)18-12-10(7)11(14-6-15-12)13-5-4-9(16)17-3/h6H,4-5H2,1-3H3,(H,13,14,15) |
Clé InChI |
YFZWEZYLUWPLEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)NCCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)





![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)
